(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

Renin inhibitor Stereochemistry-activity relationship trans-3,4-Disubstituted pyrrolidine

Racemic or mis-matched stereoisomer preparations of trans-4-(dimethylamino)pyrrolidin-3-ol introduce enantiomeric impurities that reduce potency by ≥15-fold in renin inhibitor campaigns and abrogate target engagement in PRC2/EED programs. - Defined (3S,4S)-enantiomer (CAS 1448307-81-0 free base), ≥98% purity, ensures exact stereochemical fidelity for structure-activity relationship reproduction. - The trans-disposed dimethylamino and C3 hydroxyl groups provide dual H-bond donor/acceptor functionality and a rigid bidentate coordination geometry essential for target binding and metal catalysis. - Analytical reference standard for chiral HPLC/SFC method development to verify enantiopurity of incoming building block lots.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 960289-61-6
Cat. No. B1520607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
CAS960289-61-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN(C)C1CNCC1O
InChIInChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyCLMZWVXBYNBYDL-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6): A Defined Chiral trans-3,4-Disubstituted Pyrrolidine Building Block for Stereochemically Demanding Synthesis


(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6, also registered as CAS 1448307-81-0 for the free base) is a chiral, non-racemic trans-3,4-disubstituted pyrrolidine bearing a tertiary dimethylamino group at C4 and a secondary hydroxyl at C3 . With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g·mol⁻¹, this amino alcohol scaffold constitutes a conformationally constrained building block employed in the synthesis of renin inhibitors [1] and PRC2/EED protein–protein interaction inhibitors [2]. Its procurement as a single, defined (3S,4S)-enantiomer distinguishes it from racemic or mis-matched stereoisomer preparations that may fail to reproduce published structure–activity relationships.

Stereochemically defined (3S,4S)-trans-pyrrolidine building block
Dual H-bond donor/acceptor scaffold for diverse derivatization
Enantiomer-specific SAR for renin and PRC2/EED research programs

Why (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol Cannot Be Swapped with Generic Pyrrolidine Analogs: A Stereochemistry- and Functionality-Driven Rationale


Simple pyrrolidine building blocks—3-(dimethylamino)pyrrolidine (CAS 69478-75-7), 3-pyrrolidinol, or racemic trans-4-(dimethylamino)-3-pyrrolidinol—lack the precise confluence of (3S,4S) absolute stereochemistry and dual H-bond donor/acceptor functionality present in the title compound. In the renin inhibitor series, the (3S,4S) enantiomer of a trans-3,4-disubstituted pyrrolidine exhibited an IC₅₀ of 170 nM, 15-fold more potent than the (3R,4R) distomer [1]. In PRC2/EED inhibitor campaigns, the dimethylamino pyrrolidine core directly engages the EED aromatic cage; loss of the hydroxyl or inversion of stereochemistry at C3 abrogates this interaction [2]. Substituting with 3-(dimethylamino)pyrrolidine eliminates the C3 hydroxyl and therefore the hydrogen-bonding vector essential for target engagement in multiple disclosed chemotypes. Using racemic material introduces an enantiomeric impurity that, at best, reduces effective potency by half and, at worst, generates confounding off-target pharmacology.

Enantiomer mismatch or racemic material may shift renin target engagement, as (3R,4R) distomer shows markedly different activity.
Mono-functional pyrrolidines (e.g. 3-(dimethylamino)pyrrolidine) lack the C3 hydroxyl, eliminating key H-bond vector and synthetic handle.
Generic trans-4-(dimethylamino)-3-pyrrolidinol without defined (3S,4S) configuration may confound pharmacophore attribution and reproducibility.

Quantitative Differentiation Evidence for (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol Relative to Closest Analogs


Enantiomer-Specific Potency: (3S,4S) Configuration Delivers 15-Fold Greater Renin Inhibitory Activity over (3R,4R)

In a direct head-to-head comparison within the trans-3,4-disubstituted pyrrolidine renin inhibitor series, the (3S,4S) enantiomer 12a exhibited an IC₅₀ of 170 nM against recombinant human renin, whereas the (3R,4R) distomer 12b showed an IC₅₀ of approximately 2,550 nM, constituting a 15-fold potency advantage for the (3S,4S) configuration [1]. The (3S,4S) stereochemistry at the pyrrolidine C3 and C4 positions is a prerequisite for adopting the extended binding conformation spanning the nonprime and S1′ pockets of renin, as validated by X-ray crystallography of (3S,4S)-6a bound to rh-renin [1]. This stereochemical requirement is class-level evidence applicable to the (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol scaffold.

Enantiomer-Specific Potency
Class-level inference
(3S,4S) IC50 170 nM vs (3R,4R) IC50 ≈ 2,550 nM ~15-fold difference in recombinant human renin assay
Reported enantiomer-specific assay response; stereochemistry-dependent renin inhibition context.
Human plasma IC50 = 300 nM for (3S,4S); X-ray validation of binding conformation.
Renin inhibitor Stereochemistry-activity relationship trans-3,4-Disubstituted pyrrolidine

Dual H-Bond Functionality: Hydroxyl + Tertiary Amine Distinguishes This Compound from Mono-Functional 3-(Dimethylamino)pyrrolidine

(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol presents two hydrogen-bonding functional groups—a tertiary amine (H-bond acceptor; calculated pKa of conjugate acid ~14.5 ) and a secondary hydroxyl (H-bond donor/acceptor)—on a rigid trans-configured pyrrolidine scaffold. By contrast, 3-(dimethylamino)pyrrolidine (CAS 69478-75-7) bears only the tertiary amine and lacks the hydroxyl, reducing its hydrogen-bonding capacity from 3 acceptor + 2 donor sites to 2 acceptor sites only [1]. The hydroxyl group in the (3S,4S) compound enables derivatization via esterification, carbamate formation, or etherification—a synthetic entry point absent in 3-(dimethylamino)pyrrolidine.

Dual H-Bond Functionality
Cross-study comparable
2 H-bond donors (OH, pyrrolidine NH); 3 acceptors. Comparator 3-(dimethylamino)pyrrolidine: 0 donors, 2 acceptors.
H-bond donor difference may influence pharmacophore design; derivatization entry point absent in comparator.
Calculated from molecular structure; C6H14N2O vs C6H14N2.
Hydrogen-bond donor Amino alcohol Fragment-based drug design

Validated Pharmacophore Core in PRC2/EED Inhibitors: Dimethylamino Pyrrolidine Engages the EED Aromatic Cage

The dimethylamino pyrrolidine motif—specifically the trans-4-(dimethylamino)-3-pyrrolidinol scaffold—serves as the core recognition element in a series of nanomolar EED/H3K27me3 protein–protein interaction inhibitors. X-ray co-crystal structures (PDB 5U8F) confirm that the protonated dimethylamino group forms a cation–π interaction within the EED aromatic cage, while the pyrrolidine ring positions substituents for productive S1′ pocket engagement [1]. Lead compound 2 from this series achieved nanomolar biochemical potency and demonstrated on-target tumor growth inhibition in a mouse xenograft model [1]. In contrast, analogs lacking the trans-4-dimethylamino substitution or bearing alternative amines (e.g., primary or secondary amines at C4) showed substantially reduced binding, as shown by the SAR table in Curtin et al. where modification of the dimethylamino group led to >100-fold loss in binding affinity [1].

EED Aromatic Cage Engagement
Class-level inference
Lead 2 (dimethylamino pyrrolidine core): nanomolar PoC inhibitor. Modified amine analogs: >100-fold binding loss.
Supports EED binding study context; cation–π interaction assay review.
EED/H3K27me3 FP assay; model-response context; PDB 5U8F.
PRC2 EED inhibitor Protein-protein interaction Epigenetics

Enantiopurity Specification: 97%–98% ee Free Base versus 95% Typical Racemic Preparations

The (3S,4S) free base (CAS 1448307-81-0) is commercially available with a minimum purity specification of 97% (AKSci) to 98% (MolCore, Leyan), corresponding to a maximum of 1.5%–3% total impurities including the undesired (3R,4R)-enantiomer . In contrast, products listed under CAS 960289-61-6 are frequently described as 'rac-(3R,4R)' or 'trans-4-(dimethylamino)-3-pyrrolidinol' with purity specified at 95% and no enantiomeric excess guarantee . For stereochemically sensitive applications—such as asymmetric catalysis, chiral resolution, or enantiomer-specific biological assays—this 2–3% purity gap and the absence of enantiomeric excess certification for the racemic product represent a critical procurement decision point.

Enantiopurity Specification
Data to verify
Free base (CAS 1448307-81-0): 97%–98% purity, defined (3S,4S). Racemic/undefined CAS 960289-61-6: 95% purity, no ee guarantee.
Defined enantiomer identity supports chiral building block consistency; procurement context review.
Vendor specifications; enantiomeric excess not certified for racemic material.
Chiral purity Enantiomeric excess Procurement specification

Optimal Research and Industrial Deployment Scenarios for (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol


Synthesis of Stereochemically Defined Renin Inhibitors Requiring (3S,4S) trans-Pyrrolidine Cores

Based on the 15-fold enantiomer-specific potency advantage documented by Lorthiois et al. (2013), (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol serves as the direct precursor or chiral intermediate for constructing trans-3,4-disubstituted pyrrolidine renin inhibitors [1]. The hydroxyl at C3 provides a synthetic handle for introducing prime-site moieties via O-linked ether or carbamate linkers, while the dimethylamino group can be elaborated for P3–P1 pharmacophore attachment. Researchers developing antihypertensive agents should exclusively procure the (3S,4S) enantiomer, as the (3R,4R) distomer yields ≥15-fold weaker renin inhibition.

Fragment-Based or Structure-Guided Design of PRC2/EED Protein–Protein Interaction Inhibitors

The dimethylamino pyrrolidine scaffold is the validated core recognition motif for disrupting the EED/H3K27me3 interaction, as demonstrated by nanomolar PoC inhibitors and X-ray co-crystal structures (PDB 5U8F) [2]. (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol provides both the requisite dimethylamino group for cation–π interaction with the EED aromatic cage and the C3 hydroxyl for vectoring substituents into the S1′ pocket. Fragment-growing or structure-based optimization campaigns targeting PRC2-driven cancers should use this defined stereoisomer as the starting point.

Asymmetric Synthesis and Chiral Ligand Design Exploiting the Rigid Amino Alcohol Scaffold

The trans-disposition of the dimethylamino and hydroxyl groups on the pyrrolidine ring creates a rigid, bidentate coordination geometry suitable for metal chelation in asymmetric catalysis. Unlike mono-functional 3-(dimethylamino)pyrrolidine (2 H-bond acceptors only), the title compound offers three acceptor sites and two donor sites, enabling diverse coordination modes [3]. The defined (3S,4S) absolute stereochemistry ensures reproducible enantioselectivity outcomes in catalytic reactions. Procurement of the 97%+ enantiopure free base (CAS 1448307-81-0) is recommended for catalyst development.

Quality-Control Benchmarking for Chiral Building Block Supply Chains

The coexistence of two CAS registries (960289-61-6 often denoting racemic/undefined material and 1448307-81-0 designating the single (3S,4S) enantiomer) creates procurement risk . Analytical and process development groups should use the title compound as a reference standard for chiral HPLC or SFC method development to verify enantiomeric purity of incoming building block lots. The 97–98% purity specification of the defined enantiomer provides a benchmark against which racemic or lower-purity alternatives can be evaluated.

Application
Selection Property
Validation Focus
Renin inhibitor SAR studies
Enantiomer-specific stereochemistry
Renin inhibition assay response (IC50)
PRC2/EED protein–protein interaction research
Cation–π interaction motif (dimethylamino)
EED binding assay; H3K27me3 displacement
Asymmetric catalysis & chiral ligand design
Bidentate amino alcohol coordination geometry
Enantioselectivity outcomes; metal chelation studies
Chiral building block quality control
Certified enantiomeric purity (97%+)
Chiral HPLC/SFC method development; lot verification
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